molecular formula C11H14N6OS2 B11705454 [[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea

[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea

Cat. No.: B11705454
M. Wt: 310.4 g/mol
InChI Key: OLUYNXKJNKHQEW-VHUAAIQRSA-N
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Description

The compound [[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea is a complex organic molecule characterized by its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazinylidene, thiourea, and cyclohexa-2,4-dienylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a suitable hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene intermediate.

    Cyclohexa-2,4-dienylidene formation: The intermediate is then reacted with a cyclohexa-2,4-dienone derivative under controlled conditions to form the cyclohexa-2,4-dienylidene moiety.

    Thiourea incorporation: Finally, the compound is treated with a thiourea derivative to introduce the thiourea group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with cellular receptors: Modulating receptor activity and influencing cellular signaling processes.

    Disrupting cellular structures: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H14N6OS2

Molecular Weight

310.4 g/mol

IUPAC Name

[(E)-[3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]thiourea

InChI

InChI=1S/C11H14N6OS2/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+

InChI Key

OLUYNXKJNKHQEW-VHUAAIQRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)/C=N/NC(=S)N)O)/C=N/NC(=S)N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NNC(=S)N)O)C=NNC(=S)N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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